2-(Ethylsulfanyl)cyclohexan-1-amine
Overview
Description
2-(Ethylsulfanyl)cyclohexan-1-amine is an organic compound with the molecular formula C8H17NS and a molecular weight of 159.29 g/mol . It is characterized by the presence of an ethylsulfanyl group attached to a cyclohexane ring, which is further bonded to an amine group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of 2-(Ethylsulfanyl)cyclohexan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding cyclohexanamine.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanamine.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(Ethylsulfanyl)cyclohexan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The amine group may participate in hydrogen bonding and electrostatic interactions, further contributing to its effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the ethylsulfanyl group, resulting in different chemical properties.
2-(Methylsulfanyl)cyclohexan-1-amine: Contains a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in reactivity and applications.
Uniqueness
2-(Ethylsulfanyl)cyclohexan-1-amine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This structural feature enhances its utility in various chemical reactions and research applications .
Properties
IUPAC Name |
2-ethylsulfanylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJOVLJFAWUNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308937 | |
Record name | 2-(Ethylthio)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20322-31-0 | |
Record name | 2-(Ethylthio)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20322-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylthio)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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